1-chloro-3-(3,5-difluorophenyl)propan-2-one

asymmetric synthesis biocatalysis ketoreductase

1-Chloro-3-(3,5-difluorophenyl)propan-2-one (CAS 1221343-06-1) is a fluorinated aromatic α-chloroketone with molecular formula C9H7ClF2O and molecular weight 204.60 g/mol. It functions as a prochiral ketone intermediate, primarily employed in asymmetric synthesis and biocatalytic transformations to generate enantiomerically enriched chiral alcohols.

Molecular Formula C9H7ClF2O
Molecular Weight 204.6
CAS No. 1221343-06-1
Cat. No. B6167821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-3-(3,5-difluorophenyl)propan-2-one
CAS1221343-06-1
Molecular FormulaC9H7ClF2O
Molecular Weight204.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Technical Summary for 1-Chloro-3-(3,5-difluorophenyl)propan-2-one (CAS 1221343-06-1)


1-Chloro-3-(3,5-difluorophenyl)propan-2-one (CAS 1221343-06-1) is a fluorinated aromatic α-chloroketone with molecular formula C9H7ClF2O and molecular weight 204.60 g/mol . It functions as a prochiral ketone intermediate, primarily employed in asymmetric synthesis and biocatalytic transformations to generate enantiomerically enriched chiral alcohols . The compound is commercially available from research chemical suppliers with reported purity specifications of 95-97% .

Why 1-Chloro-3-(3,5-difluorophenyl)propan-2-one Cannot Be Replaced by Generic α-Chloroketones


Critical Note on Evidence Availability: Following an exhaustive search of primary research papers, patents, and authoritative databases excluding vendor technical datasheets (per Source Exclusion rules), the author must explicitly state that high-strength, comparator-based differential evidence for 1-chloro-3-(3,5-difluorophenyl)propan-2-one (CAS 1221343-06-1) is extremely limited in the public domain. The compound is not a marketed drug, nor does it appear as a characterized entity in peer-reviewed pharmacological or comparative studies. The evidence presented below relies primarily on technical datasheet inferences and class-level analogies, with the sole exception of a cross-study comparable inference related to biocatalytic application. Users should interpret the differentiation claims accordingly. Generic substitution of this compound with unsubstituted or differently substituted α-chloroketones fails because the 3,5-difluorophenyl moiety confers regioselective electronic properties that are not recapitulated by analogs bearing alternative substitution patterns. Direct Friedel-Crafts acylation of 1,3-difluorobenzene preferentially yields the 2,4-difluorophenyl isomer rather than the 3,5-difluorophenyl scaffold . Consequently, compounds intended for metabolic stability optimization or asymmetric enzymatic reduction requiring the specific 3,5-difluorophenyl substitution pattern cannot be reliably obtained from generic chloroketone alternatives without compromising the desired stereoelectronic and biocatalytic outcomes.

Quantitative Differentiation Evidence for 1-Chloro-3-(3,5-difluorophenyl)propan-2-one Procurement Decisions


Biocatalytic Enantioselective Reduction to Chiral Alcohols: Comparison of Chemical vs. Enzymatic Methods

1-Chloro-3-(3,5-difluorophenyl)propan-2-one serves as a prochiral substrate for ketoreductase (KRED)-catalyzed asymmetric reduction, yielding a single-enantiomer chiral alcohol. Standard chemical reduction using sodium borohydride (NaBH₄) produces a racemic mixture . This differential outcome establishes the compound's utility in biocatalytic workflows for enantiopure intermediate production, distinguishing it from non-enzymatic reduction strategies.

asymmetric synthesis biocatalysis ketoreductase

Dual Reactive Site Architecture: α-Chloromethyl and Carbonyl Functionalities Compared to Mono-Functional Analogs

1-Chloro-3-(3,5-difluorophenyl)propan-2-one contains two reactive centers: the α-chloromethyl carbon (electrophilic site for Sₙ2 nucleophilic substitution) and the carbonyl group (site for reduction or addition). The α-chloroketone motif renders the α-carbon exceptionally electrophilic due to carbonyl stabilization of the Sₙ2 transition state . In contrast, the analog 1-(3,5-difluorophenyl)propan-2-one (CAS 865774-77-2) lacks the chlorine substituent and thus lacks this orthogonal nucleophilic substitution handle [1].

organic synthesis nucleophilic substitution building block

Physical Property Differentiation: Liquid vs. Crystalline Analogues

1-Chloro-3-(3,5-difluorophenyl)propan-2-one is a colorless to pale yellow liquid under ambient conditions . In contrast, the ethanone analog 2-chloro-1-(3,5-difluorophenyl)ethan-1-one (CAS 920023-60-5) is reported as a white to pale yellow crystalline solid with a melting point of 32-35°C . The liquid physical state of the target compound may offer different handling, dosing, and dissolution characteristics compared to the solid analog.

physical chemistry handling storage

Predicted Boiling Point and Density for Purification and Handling Planning

The predicted boiling point of 1-chloro-3-(3,5-difluorophenyl)propan-2-one is 235.2 ± 30.0 °C, with a predicted density of 1.314 ± 0.06 g/cm³ . These predicted values provide a baseline for purification planning, solvent compatibility assessment, and storage condition optimization, particularly in comparison to the ethanone analog 2-chloro-1-(3,5-difluorophenyl)ethan-1-one which is reported as a low-melting crystalline solid with different physical handling requirements.

physical properties distillation storage

Application Scenarios for 1-Chloro-3-(3,5-difluorophenyl)propan-2-one in Research Procurement


Enantioselective Biocatalytic Synthesis of Chiral Alcohol Intermediates

This compound serves as a prochiral substrate for ketoreductase (KRED)-catalyzed asymmetric reduction, enabling the production of enantiomerically enriched chiral alcohols that serve as building blocks for active pharmaceutical ingredients (APIs) . In contrast to racemic chemical reduction with NaBH₄, biocatalytic reduction provides single-enantiomer products with potential applications in the synthesis of platelet aggregation inhibitors such as Ticagrelor .

Sequential Diversification via Orthogonal Reactive Sites

The presence of both an α-chloromethyl group and a ketone carbonyl enables sequential functionalization strategies. Nucleophilic substitution at the α-chloromethyl carbon introduces diverse functional groups (amines, thiols, azides) , while the carbonyl group can be independently reduced, oxidized, or subjected to addition reactions . This dual reactivity is not available in dechlorinated analogs such as 1-(3,5-difluorophenyl)propan-2-one [1].

Synthesis of Fluorinated Pharmacophores with 3,5-Difluorophenyl Substitution Pattern

The 3,5-difluorophenyl moiety is a privileged pharmacophore in drug discovery, offering metabolic stability advantages over the 2,4-difluorophenyl isomer due to blocked meta-position oxidative metabolism by cytochrome P450 enzymes . This compound provides access to this specific substitution pattern for incorporation into drug-like molecules, kinase inhibitors, and antifungal agents .

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